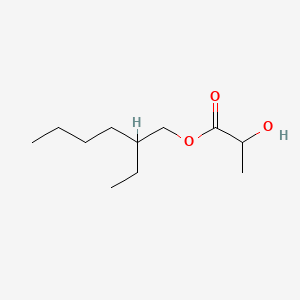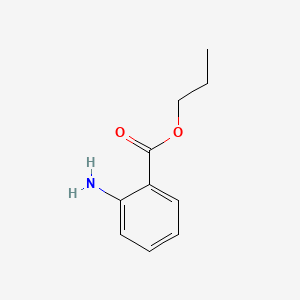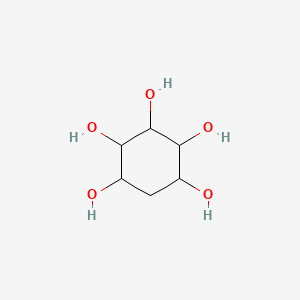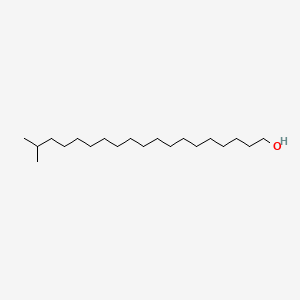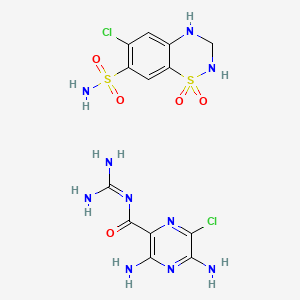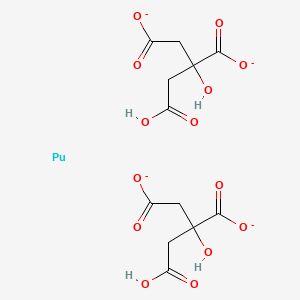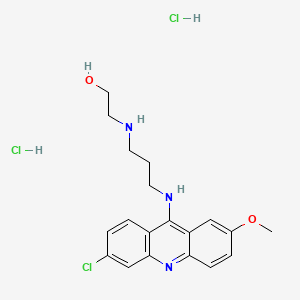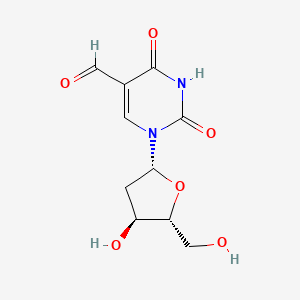
5-Formyl-2'-deoxyuridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Formyl-2'-deoxyuridine and its derivatives has been achieved through different approaches. One method involves the condensation of the bis(trimethylsilyl) derivative of 5-formyluracil dimethyl acetal with protected chloro sugar, followed by saponification of the protective groups to yield fdUrd and its dithiolane derivative (Kampf et al., 1976). Another synthesis route starts from thymidine, involving specific steps to ensure the formation of fdUrd without side reactions or degradation (Langen et al., 1976).
Molecular Structure Analysis
The molecular structure of 5-Formyl-2'-deoxyuridine has been determined through various analytical techniques, including X-ray diffraction for related compounds like 5-iodo-2'-deoxyuridine, which revealed interesting features that may contribute to its biological activity (Camerman & Trotter, 1964).
Chemical Reactions and Properties
FdUrd undergoes specific chemical reactions, such as the formation of Schiff bases when treated with primary alkyl amines, leading to the opening of the uracil ring under certain conditions (Sochacka & Smuga, 2007). It also reacts with cysteine and its analogs to form thiazolidine derivatives, indicating a potential for post-modification in biological systems (Terato et al., 1998).
Physical Properties Analysis
The physical properties of fdUrd, including its melting point, solubility, and spectral data, have been explored to understand its behavior in different environments. These properties are crucial for designing experiments and formulating fdUrd for biological studies.
Chemical Properties Analysis
FdUrd exhibits unique chemical properties, such as the ability to inhibit thymidylate synthetase and to interact with DNA polymerases. Its formyl group plays a critical role in these interactions, affecting the enzyme's activity and influencing DNA synthesis. The compound's reactivity with amines and thiol compounds further illustrates its chemical versatility and potential for creating novel derivatives with specific biological activities (Santi & Sakai, 1971).
Applications De Recherche Scientifique
DNA Polymerase Reactions
- Scientific Field: Molecular Biology
- Application Summary: 5-Formyl-2’-deoxyuridine 5’-triphosphate (fdUTP) is used as a substrate in in vitro DNA polymerase reactions . It is chemically synthesized and extensively purified by HPLC .
- Methods of Application: fdUTP efficiently replaces dTTP during DNA replication catalyzed by Escherichia coli DNA polymerase I (Klenow fragment), T7 DNA polymerase (3′–5′ exonuclease free) and Taq DNA polymerase . fdUTP also replaced dCTP, but with much lower efficiency than that for dTTP .
- Results: The data indicate that fU can be specifically introduced into DNA as unique lesions by in vitro DNA polymerase reactions . In addition, fU is potentially mutagenic since this lesion is much more prone to form mispairing with G than parent thymine .
Oligonucleotide Synthesis
- Scientific Field: Biochemistry
- Application Summary: Oligodeoxynucleotides (ODNs) containing 5-formyl-2’-deoxyuridine (fC) are synthesized by the phosphoramidite method and subsequent oxidation with sodium periodate .
- Methods of Application: Single nucleotide insertion reactions were performed using ODNs containing fC as templates and the Klenow fragment of Escherichia coli DNA polymerase I .
- Results: It was found that dAMP is misincorporated more frequently opposite fC than mC, although the frequency of misincorporation seems to be dependent on the sequence . These results suggest that fC may induce the transition mutation C·G→T·A and the transversion mutation C·G→A·T during DNA synthesis .
Orientations Futures
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVORBLZUGBSUNB-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2'-deoxyuridine | |
CAS RN |
4494-26-2 | |
| Record name | 5-Formyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4494-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formyl-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004494262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)
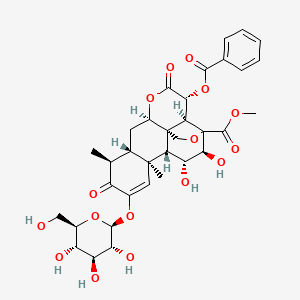
![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)
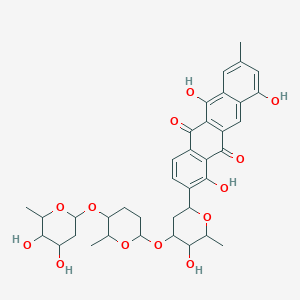
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
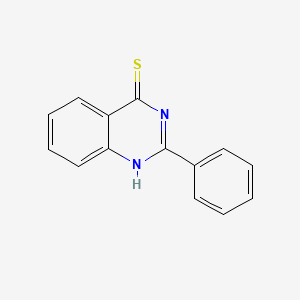
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)
